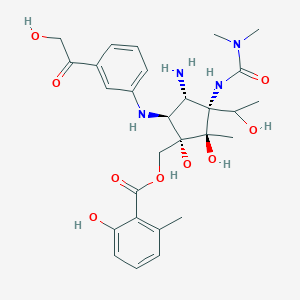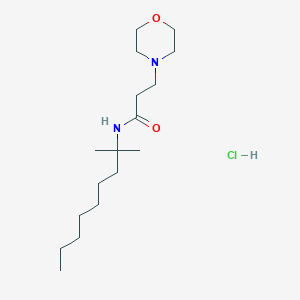
8''-Hydroxypactamycin
Vue d'ensemble
Description
8’'-Hydroxypactamycin is an antibiotic produced by Streptomyces SIPI-A-3-0121 . It belongs to the category of antibiotics and has a molecular weight of 574.62 and a molecular formula of C28H38N4O9 .
Synthesis Analysis
The synthesis of 8’'-Hydroxypactamycin involves a fifteen-step preparation of the natural product from commercially available materials . The synthesis was designed with the goal of late-stage structural modification toward the preparation of heretofore inaccessible synthetic analogs of pactamycin . This has led to the successful synthesis and biological analysis of twenty-five unique structural analogs of pactamycin .Molecular Structure Analysis
The molecular structure of 8’‘-Hydroxypactamycin is complex, and it is a highly substituted aminocyclopentitol-derived secondary metabolite . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 8’'-Hydroxypactamycin molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8’'-Hydroxypactamycin are complex and involve a series of steps . The biosynthesis of pactamycin and its congeners involves a detailed understanding of its biosynthesis and how the biosynthesis is regulated .Applications De Recherche Scientifique
Identification and Antibiotic Properties
8''-Hydroxypactamycin, along with 7-deoxypactamycin, was isolated from culture broths of a Streptomyces species. These compounds were identified as antibiotics, with 8''-hydroxypactamycate also being isolated during the process (Hurley et al., 1986).
Potential Antimicrobial Agents
Recent research has focused on novel 8-hydroxyquinoline derivatives, which have been synthesized and characterized for their potential as antibacterial agents. These compounds have been tested against various pathogenic strains, indicating potential applications in developing alternative chemical antimicrobial agents (Rbaa et al., 2019).
Advancements in Synthesis and Biological Activity
There has been significant progress in synthesizing 8-hydroxyquinoline-based molecules with diverse pharmacological properties. These compounds are recognized for their antimicrobial, anticancer, and antifungal effects. This advancement is vital in the search for new antimicrobials and in developing potent lead compounds with high efficacy and low toxicity (Saadeh et al., 2020).
Bioinformatics and Computational Analysis
The antibacterial activity of new heterocyclic derivatives of 8-hydroxyquinoline has been supported by bioinformatics computational analyses. These studies provide insights into their potential biological activity and suggest the possibility of using these derivatives as effective antimicrobial agents (Rbaa et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
[(1S,2R,3R,4S,5S)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-5-[3-(2-hydroxyacetyl)anilino]-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O9/c1-15-8-6-11-19(35)21(15)24(37)41-14-27(40)23(30-18-10-7-9-17(12-18)20(36)13-33)22(29)28(16(2)34,26(27,3)39)31-25(38)32(4)5/h6-12,16,22-23,30,33-35,39-40H,13-14,29H2,1-5H3,(H,31,38)/t16?,22-,23-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZOEBXINKYJRQ-HTTUFWJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909234 | |
| Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8''-Hydroxypactamycin | |
CAS RN |
104820-97-5 | |
| Record name | 8''-Hydroxypactamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(5-Amino-2,3-dihydroxy-4-[3-(hydroxyacetyl)anilino]-1-(1-hydroxyethyl)-3-{[(2-hydroxy-6-methylbenzoyl)oxy]methyl}-2-methylcyclopentyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)





![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)




